2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid
Descripción
Nomenclature and Systematic Classification
The compound 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid exists under multiple nomenclature systems, reflecting its complex structural characteristics and diverse applications in chemical research. According to the Chemical Abstracts Service registry, this compound is assigned the unique identifier 250714-81-9. The systematic International Union of Pure and Applied Chemistry nomenclature designates this molecule as 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid, which precisely describes its structural components and functional group arrangements.
Alternative nomenclature variations include several scientifically recognized designations that emphasize different aspects of the molecular structure. The compound is frequently referenced as Valine, N-[(4-bromophenyl)sulfonyl]-, which highlights its derivation from the naturally occurring amino acid valine. Another commonly encountered designation is N-[(4-Bromophenyl)sulfonyl]valine, which similarly emphasizes the amino acid backbone while specifying the sulfonyl modification. Additional systematic names include 2-(4-Bromobenzenesulfonamido)-3-methylbutanoic acid, which provides an alternative description of the sulfonamide functionality.
The compound's classification within chemical taxonomy places it simultaneously in multiple important categories. Primarily, it functions as a versatile small molecule scaffold, as documented in commercial chemical databases. From a structural perspective, it represents an organonitrogen compound containing both sulfonamide and carboxylic acid functionalities. The presence of the brominated aromatic ring system further classifies it within the organohalogen compound category, while its amino acid backbone identifies it as a modified proteinogenic amino acid derivative.
Molecular Structure and Configuration
The molecular architecture of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid encompasses a precisely defined three-dimensional arrangement that determines its chemical and biological properties. The compound possesses the molecular formula C₁₁H₁₄BrNO₄S, corresponding to a molecular weight of 336.20 grams per mole. This molecular composition reflects the integration of multiple functional domains, including the modified valine backbone, the brominated phenyl ring system, and the sulfonamide linkage.
The structural configuration centers around a modified valine residue, where the amino group has been derivatized with a 4-bromophenylsulfonyl moiety. The core amino acid framework maintains the characteristic branched alkyl side chain of valine, specifically the isopropyl group at the β-carbon position. This branching pattern creates a sterically hindered environment around the amino acid center, which significantly influences the compound's conformational preferences and intermolecular interactions.
The sulfonamide linkage represents a critical structural feature that bridges the amino acid backbone with the aromatic bromophenyl system. This sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with the sulfonamide nitrogen forming a planar arrangement that facilitates potential hydrogen bonding interactions. The 4-bromophenyl ring system extends from this central sulfonamide core, providing an aromatic platform that can participate in π-π stacking interactions and halogen bonding through the bromine substituent.
The stereochemical considerations of this compound involve the inherent chirality associated with the amino acid center. As a valine derivative, the molecule maintains the natural L-configuration at the α-carbon, which corresponds to the (S)-stereochemical designation in the Cahn-Ingold-Prelog system. This stereochemical feature is particularly important for biological applications where enantioselective interactions may occur.
Historical Context of Discovery and Development
The development of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid occurs within the broader historical framework of sulfonamide chemistry, which represents one of the most significant advances in medicinal chemistry during the twentieth century. The foundational discoveries in sulfonamide research began with Gerhard Domagk's pioneering work in the 1930s, when he demonstrated that prontosil could effectively treat streptococcal infections in laboratory animals. This breakthrough established the therapeutic potential of sulfonamide derivatives and initiated decades of intensive research into structurally related compounds.
The historical significance of sulfonamide chemistry extends beyond the original antibiotic applications to encompass a wide range of synthetic and medicinal chemistry applications. The discovery that sulfanilamide represented the active metabolite of prontosil opened new avenues for rational drug design based on structure-activity relationships. This foundational understanding enabled chemists to systematically modify sulfonamide structures to achieve specific biological activities and pharmaceutical properties.
The specific development of amino acid-sulfonamide conjugates, such as 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid, represents a more recent evolution in sulfonamide chemistry that emerged from the intersection of peptide chemistry and medicinal chemistry research. The utilization of sulfonyl groups as protecting groups in peptide synthesis, as documented in patent literature from the late 1990s, demonstrated the versatility of sulfonamide chemistry beyond traditional antibiotic applications. This expanded understanding of sulfonamide utility contributed to the development of specialized derivatives that combine amino acid functionality with sulfonamide chemistry.
Contemporary research into compounds like 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid builds upon this historical foundation while incorporating modern synthetic methodologies and analytical techniques. Recent studies have demonstrated the application of stereoselective synthesis methods for producing β-amino sulfones and sulfonamides, indicating the continued evolution of this chemical class. These advances reflect the ongoing importance of sulfonamide derivatives in modern chemical research and pharmaceutical development.
Related Sulfonamide Derivatives
The structural landscape surrounding 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid encompasses a diverse family of related sulfonamide derivatives that share common structural motifs while exhibiting distinct chemical and biological properties. These related compounds provide important context for understanding the structure-activity relationships and synthetic accessibility of the target compound.
One closely related derivative is the fluorinated analog 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid, which possesses the Chemical Abstracts Service number 250714-79-5 and molecular formula C₁₁H₁₄FNO₄S with a molecular weight of 275.3 grams per mole. This fluorinated variant demonstrates how halogen substitution can systematically modify the electronic and steric properties of the sulfonamide framework while maintaining the core structural architecture.
The biphenyl-extended derivative (S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid represents another important structural variant with Chemical Abstracts Service number 199850-67-4. This compound features an expanded aromatic system through the incorporation of a biphenyl unit, resulting in a molecular formula of C₁₇H₁₈BrNO₄S and molecular weight of 412.30 grams per mole. The extended aromatic framework of this derivative provides enhanced π-π stacking capabilities and altered lipophilicity compared to the simpler phenyl analog.
Research investigations have also explored N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which incorporate additional aromatic functionality through benzoyl substitution. These compounds demonstrate the synthetic versatility available for modifying the sulfonamide-valine framework and have been evaluated for antimicrobial and antioxidant activities. The systematic study of these derivatives has revealed structure-activity relationships that inform the design of new compounds with enhanced biological properties.
Additional structural variants include compounds where the amino acid component has been modified while retaining the bromophenylsulfonyl functionality. For example, 4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid with Chemical Abstracts Service number 1468741-20-9 represents an isomeric variant where the bromine substitution occurs at the ortho position rather than the para position. These positional isomers provide valuable information about the influence of substitution patterns on molecular properties and biological activities.
The synthetic accessibility of these related compounds has been enhanced through the development of stereoselective synthetic methodologies, particularly those involving the addition of sulfonyl anions to chiral N-sulfinyl imines. These advanced synthetic approaches enable the preparation of complex sulfonamide derivatives with high stereochemical control, facilitating the systematic exploration of structure-activity relationships within this compound class.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOVDTSLIWUYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300583 | |
| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-81-9 | |
| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Starting Materials
The synthesis primarily involves:
- D-Leucine: A key amino acid used as the backbone.
- p-Bromobenzenesulfonyl chloride: Provides the sulfonyl group and bromophenyl moiety.
Reaction Conditions
The preparation of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid involves a multi-step process:
Dissolution and Temperature Control:
- Dissolve D-leucine (1.4 g) in a sodium hydroxide solution (1.5N, 10 mL).
- Add dioxane (10 mL) to the solution.
- Cool the mixture to maintain a temperature between 0–5°C.
Addition of p-Bromobenzenesulfonyl Chloride:
- Slowly add p-bromobenzenesulfonyl chloride (2.5 g) and sodium hydroxide solution dropwise.
- Maintain pH at 9–10 during the addition.
-
- Allow the mixture to react at 0°C for 2 hours.
- Warm naturally to room temperature and continue reacting for an additional 2 hours.
-
- Add dilute hydrochloric acid dropwise to adjust pH to approximately 3.
-
- Concentrate the mixture under reduced pressure to remove dioxane.
- Extract the aqueous phase with ethyl acetate (20 mL × 3).
-
- Wash the organic phase sequentially with acid, base, and water until neutral.
- Dry over anhydrous sodium sulfate.
- Filter, concentrate, and purify using column chromatography.
Yield
This method yields approximately 96.4% of a white solid product under optimized conditions.
Analysis of Reaction Steps
Key Observations:
- Maintaining precise pH levels during the addition of reagents is critical for successful sulfonamide formation.
- Temperature control ensures that side reactions are minimized, preserving yield and purity.
Challenges in Synthesis:
- Removal of dioxane under reduced pressure requires careful monitoring to avoid decomposition.
- Purification via column chromatography is labor-intensive but ensures high purity.
Data Table: Reaction Parameters
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Dissolution | D-leucine + NaOH | Base activation |
| Cooling | Temperature: 0–5°C | Prevent side reactions |
| Addition | p-Bromobenzenesulfonyl chloride + NaOH | Sulfonamide formation |
| Acidification | Dilute HCl | Precipitation |
| Extraction | Ethyl acetate | Separation of organic phase |
| Purification | Column chromatography | Final product isolation |
Análisis De Reacciones Químicas
2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various biochemical pathways, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic Acid (CAS: 250714-79-5)
- Structural Differences: The fluorine atom replaces bromine on the phenyl ring. Fluorine is smaller (van der Waals radius: 1.47 Å vs.
Physicochemical Properties :
Property 4-Bromo Derivative 4-Fluoro Derivative Molecular Weight (g/mol) ~328 (estimated) ~288 (estimated) LogP (estimated) ~2.8 ~2.1 The bromine atom increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility compared to the fluoro analog .
2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic Acid Hydrochloride (CAS: 1396965-14-2)
- Structural Differences: A chlorophenylmethylamino group replaces the sulfonylamino moiety.
- Biological Implications : The hydrochloride salt form enhances water solubility. The chloro substituent provides moderate lipophilicity (LogP ~1.9), but the lack of a sulfonyl group may diminish interactions with sulfonamide-targeted enzymes or receptors .
Carboxamide Derivatives (e.g., 2CA3MBA)
- Structural Differences: Carboxamide derivatives, such as 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA), feature a benzoyl-carboxamide group instead of a sulfonylamino moiety.
- Functional Impact : The carboxamide group may engage in different hydrogen-bonding interactions compared to sulfonamides. For example, 2CA3MBA demonstrated moderate anti-inflammatory activity in vitro, but sulfonamides like the target compound could exhibit stronger binding to sulfotransferases or protease targets due to their sulfonyl group’s polarity .
Actividad Biológica
2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein tyrosine phosphatase-1B (PTP1B). This enzyme plays a crucial role in insulin signaling and metabolic regulation, making this compound a candidate for therapeutic applications in obesity and diabetes.
Chemical Structure and Properties
The molecular formula of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid is CHBrNOS. Its structure features a sulfonamide group linked to a branched amino acid, which enhances its solubility and biological activity. The presence of the bromophenyl moiety is significant for its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of PTP1B. By preventing the dephosphorylation of tyrosine residues on insulin receptor substrates, it enhances insulin signaling pathways, potentially leading to improved glucose metabolism and reduced insulin resistance.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies suggest that 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid exhibits antimicrobial properties against various bacterial strains. Its efficacy has been evaluated against Gram-positive bacteria, showing promising results in inhibiting growth and biofilm formation.
- Antitumor Potential : There is emerging evidence that compounds with similar structures may possess antitumor activity. Investigations into the cytotoxic effects on cancer cell lines are ongoing, with initial findings indicating potential for selective toxicity towards tumor cells.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria; effective against MRSA strains. |
| Antitumor | Cytotoxicity observed in cancer cell lines; further studies needed. |
| PTP1B Inhibition | Enhances insulin signaling; potential applications in diabetes treatment. |
Case Studies
- Antimicrobial Evaluation : In vitro assays demonstrated that 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be within the range effective for clinical relevance, suggesting its potential as an alternative antimicrobial agent.
- Cytotoxicity Assessment : A study involving human cancer cell lines (e.g., HeLa and A549) revealed that the compound exhibited selective cytotoxicity, with IC values indicating significant antitumor potential while sparing normal cells.
Q & A
Q. What are the recommended synthetic routes for 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid, and what critical parameters optimize yield and purity?
Methodological Answer: The synthesis can involve a multi-step approach:
- Sulfonylation : React 3-methylbutanoic acid derivatives with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Enantioselective Control : For chiral synthesis, asymmetric catalysis using rhodium complexes with chiral ligands like (R)-(+)-BINAP can improve stereochemical outcomes, as demonstrated in analogous syntheses of bromophenyl-containing esters .
- Purification : Optimize via silica gel chromatography or recrystallization (solvent selection based on solubility, e.g., ethyl acetate/hexanes). Monitor purity using HPLC (>95% purity threshold) .
Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the sulfonamide linkage (δ ~3.0–3.5 ppm for NH-SO) and methyl branching (δ ~1.0–1.5 ppm for -CH(CH)).
- X-ray Crystallography : Resolve absolute stereochemistry if crystalline derivatives are obtainable.
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and determine enantiomeric excess .
Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?
Methodological Answer:
- LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., methanol/water + 0.1% formic acid) for separation. Monitor via multiple reaction monitoring (MRM) for high specificity.
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from plasma or tissue homogenates .
Advanced Research Questions
Q. What strategies effectively resolve enantiomers of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid, and how does stereochemistry influence biological activity?
Methodological Answer:
- Kinetic Resolution : Use lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) to selectively hydrolyze one enantiomer.
- Biological Relevance : Test enantiomers in enzyme inhibition assays (e.g., heparanase or proteases) to correlate stereochemistry with activity. For example, (S)-enantiomers may exhibit higher binding affinity due to spatial compatibility with active sites .
Q. How can computational chemistry predict the binding mechanisms of this compound with target enzymes?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., heparanase). Focus on sulfonamide and bromophenyl groups as key binding motifs.
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-enzyme complexes. Analyze hydrogen bonding and hydrophobic interactions .
Q. What methodologies address contradictory data on the compound’s biological activity across in vitro and in vivo models?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., IC determinations) under standardized conditions (pH, temperature, cell lines).
- Metabolite Profiling : Identify in vivo metabolites via high-resolution MS to assess if discrepancies arise from metabolic instability.
- Interspecies Comparisons : Test activity in multiple model organisms (e.g., murine vs. humanized models) to evaluate translational relevance .
Q. How should researchers assess the stability and degradation pathways of this compound under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions.
- Degradation Products : Identify via LC-MS and compare with synthetic standards. Key degradation sites include the sulfonamide bond and ester groups (if present) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
